molecular formula C18H13N5S2 B6117753 3-{3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole

3-{3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole

Cat. No.: B6117753
M. Wt: 363.5 g/mol
InChI Key: GHJWXYHTQLXDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole, also known as PTMT, is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. PTMT belongs to the class of triazolo-thiadiazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-{3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis. This compound has also been found to inhibit the activity of COX-2, thereby reducing inflammation. In addition, this compound has been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-{3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole. One area of research could be to investigate its potential applications in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential as a drug delivery system. This compound could be used as a carrier molecule to deliver drugs to specific target cells. Finally, further research could be done to elucidate the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of 3-{3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole involves the reaction of 3-(bromomethyl)-1H-indole with 3-phenylthio-1,2,4-triazole-5-thiol in the presence of potassium carbonate. The reaction proceeds via a substitution reaction and yields this compound as a yellow solid with a purity of over 95%.

Scientific Research Applications

3-{3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its anticancer, antimicrobial, and anti-inflammatory properties. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also shown promising results in treating bacterial and fungal infections.

Properties

IUPAC Name

6-(1H-indol-3-yl)-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5S2/c1-2-6-12(7-3-1)24-11-16-20-21-18-23(16)22-17(25-18)14-10-19-15-9-5-4-8-13(14)15/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJWXYHTQLXDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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